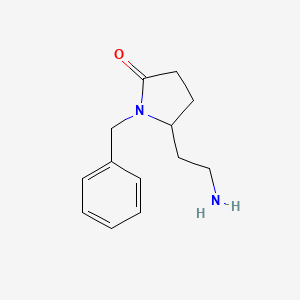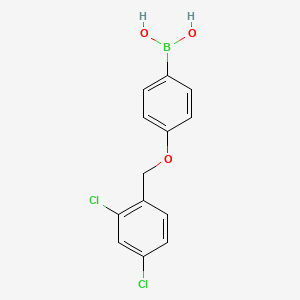![molecular formula C9H15ClN2O2 B572162 Chlorhydrate de 1,4-Diazaspiro[5.5]undécane-5,9-dione CAS No. 1263475-13-3](/img/structure/B572162.png)
Chlorhydrate de 1,4-Diazaspiro[5.5]undécane-5,9-dione
Vue d'ensemble
Description
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom.
Applications De Recherche Scientifique
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
Target of Action
The primary target of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride acts as a potent competitive antagonist at GABAAR . This means it competes with GABA for binding sites on the GABAAR, thereby inhibiting the action of GABA and reducing its inhibitory effects on the central nervous system.
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Diazaspiro[5Given its antagonistic action on gabaar, it likely impacts the gabaergic system, which plays a crucial role in neuronal excitability, muscle tone, and the sleep-wake cycle .
Pharmacokinetics
The pharmacokinetic properties of 1,4-Diazaspiro[5It’s worth noting that the compound has been reported to show low cellular membrane permeability , which could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride’s action are likely tied to its antagonistic effects on GABAAR. By inhibiting the action of GABA, it may increase neuronal excitability, potentially leading to increased alertness or anxiety, depending on the context and other factors .
Analyse Biochimique
Biochemical Properties
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been reported to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a potent competitive antagonist This interaction is significant because GABAARs are involved in inhibitory neurotransmission in the central nervous system
Cellular Effects
The effects of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride on various cell types and cellular processes have been extensively studied. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with GABAARs can alter neuronal signaling, potentially affecting processes such as synaptic transmission and plasticity . Additionally, its impact on gene expression may lead to changes in the production of proteins involved in cellular metabolism and other critical functions.
Molecular Mechanism
At the molecular level, 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. Its role as a GABAAR antagonist involves binding to the receptor’s active site, thereby preventing the binding of the natural ligand, γ-aminobutyric acid (GABA) . This inhibition can modulate the receptor’s activity, leading to downstream effects on neuronal excitability and signaling. Additionally, the compound may influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride in laboratory settings are critical factors in its biochemical analysis. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods. These findings are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At very high doses, toxic or adverse effects may occur, highlighting the importance of careful dosage optimization in experimental studies. These findings are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a GABAAR antagonist suggests that it may influence the metabolism of neurotransmitters and other related compounds . Additionally, the compound’s interactions with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, providing insights into its broader biochemical effects.
Transport and Distribution
The transport and distribution of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is an important aspect of its biochemical activity. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and the cell membrane. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. One common method involves the cyclization of a diamine with a cyclic anhydride in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar in structure but differs in the position of nitrogen atoms.
1,4-Dioxa-9-azaspiro[5.5]undecane: Contains oxygen atoms in place of some nitrogen atoms.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom and a carbonyl group.
Uniqueness
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is unique due to its specific arrangement of nitrogen and carbonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
IUPAC Name |
1,4-diazaspiro[5.5]undecane-5,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-7-1-3-9(4-2-7)8(13)10-5-6-11-9;/h11H,1-6H2,(H,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPUMHXZNOXRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736250 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263475-13-3 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)
![3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride](/img/structure/B572083.png)


![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)






